molecular formula C11H21NO B1531921 1-[(Cyclohexylamino)methyl]cyclobutan-1-ol CAS No. 1602000-85-0

1-[(Cyclohexylamino)methyl]cyclobutan-1-ol

Cat. No. B1531921
CAS RN: 1602000-85-0
M. Wt: 183.29 g/mol
InChI Key: HNATZKIPJDRDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

While specific chemical reactions involving 1-[(Cyclohexylamino)methyl]cyclobutan-1-ol are not available, similar compounds like 1-methylcyclobutanol can undergo dehydration reactions .

Scientific Research Applications

Stereodivergent Syntheses of β-Dipeptides Research has demonstrated the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. These enantiomeric β-amino acids have been self-condensed and coupled to produce enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).

Thermal Reactions of Cyclobutanes Another study explored thermal reactions of cyclobutanes substituted by polyenes, revealing insights into the stereochemical interconversion and fragmentation processes. This research contributes to the understanding of cyclobutane dynamics and potential applications in synthetic chemistry (Doering et al., 2001).

Cyclobutane-containing Complexes A study on Schiff base ligands containing cyclobutane and thiazole rings investigated their complexes with CoII, CuII, NiII, and ZnII. These complexes' structures were established through various spectroscopic methods, and some exhibited antimicrobial activities, suggesting potential applications in medicinal chemistry (Cukurovalı et al., 2002).

Photocatalysis Involving Cyclobutane Rings Research found a new application of flavin derivatives in visible light photocatalysis, allowing efficient cyclobutane ring formation via intramolecular [2+2] cycloadditions. This study expands the scope of photocatalytic reactions involving cyclobutane structures (Mojr et al., 2015).

Polymerization Involving Cyclobutane Anionic polymerization of methyl cyclobutene-1-carboxylate resulted in polymers with 1,2-linked cyclobutane rings in the main chain, demonstrating a unique approach to polymer synthesis utilizing cyclobutane monomers (Kitayama et al., 2004).

properties

IUPAC Name

1-[(cyclohexylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11(7-4-8-11)9-12-10-5-2-1-3-6-10/h10,12-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNATZKIPJDRDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Cyclohexylamino)methyl]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Cyclohexylamino)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(Cyclohexylamino)methyl]cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
1-[(Cyclohexylamino)methyl]cyclobutan-1-ol
Reactant of Route 4
1-[(Cyclohexylamino)methyl]cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
1-[(Cyclohexylamino)methyl]cyclobutan-1-ol
Reactant of Route 6
1-[(Cyclohexylamino)methyl]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.